

NIR-641 N-succinimidyl ester cross-reactivity with other amino acids

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Compound of Interest

Compound Name: NIR-641 N-succinimidyl ester

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Technical Support Center: NIR-641 N-succinimidyl Ester

Welcome to the technical support center for NIR-641 N-succinimidyl (NHS) ester. This guide provides detailed information, troubleshooting advice, and protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NIR-641 N-succinimidyl ester? A1: NIR-641 N-succinimidyl ester is designed to selectively react with primary aliphatic amine groups ($-NH_2$).[1] In the context of proteins and peptides, this includes the N-terminus of the polypeptide chain and the epsilon-amino group (ϵ -NH₂) on the side chain of lysine residues.[1][2] The reaction, a nucleophilic acyl substitution, forms a highly stable covalent amide bond.[1][3]

Q2: What are the optimal reaction conditions for labeling with NIR-641 NHS ester? A2: The labeling reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1][4][5][6] Within this range, primary amines are sufficiently deprotonated and nucleophilic to react efficiently. Below pH 7.2, the amine groups become increasingly protonated (-NH₃+), which reduces their reactivity.[4][7] Above pH 8.5, the rate of hydrolysis of the NHS ester itself increases significantly, which competes with the desired labeling reaction and can lower the conjugation efficiency.[5][6][8][9]







Q3: Can NIR-641 NHS ester react with amino acids other than lysine? A3: Yes, while highly selective for primary amines, NHS esters can exhibit cross-reactivity with other nucleophilic amino acid side chains under certain conditions.[1][10] Significant side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine.[11][12][13][14][15] Reactions with the sulfhydryl group of cysteine and the side chains of histidine and arginine are also possible, though generally less common or resulting in less stable products.[1][10]

Q4: How significant are the side reactions with serine, threonine, and tyrosine? A4: The reaction of NHS esters with the hydroxyl groups of serine, threonine, and tyrosine, known as O-acylation, is generally much slower than the reaction with primary amines.[1] However, these side reactions can become significant, particularly when using a high molar excess of the NHS ester or when the number of accessible primary amines on the target molecule is limited.[1][16][17] The resulting ester bond is considerably less stable than the amide bond formed with lysine and can be selectively cleaved.[1][16][17][18][19]

Q5: Which buffers should I use for the conjugation reaction? A5: It is critical to use a buffer that does not contain primary amines. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible because they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[4][5] Recommended buffers include phosphate-buffered saline (PBS), borate, HEPES, or bicarbonate buffers, adjusted to the optimal pH range of 7.2-8.5.[1][5][6]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Labeling	1. Hydrolyzed NHS Ester: The reagent is sensitive to moisture and will hydrolyze over time.[1] 2. Incorrect pH: The reaction pH is outside the optimal 7.2-8.5 range.[1][4] 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).[4][5] 4. Low Reactant Concentration: The concentration of the protein/peptide is too low, favoring hydrolysis of the NHS ester.[1][8]	1. Use a fresh vial of NIR-641 NHS ester or one that has been stored properly under dry conditions. Always prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][5] 2. Carefully check the pH of your reaction buffer with a calibrated pH meter. Adjust to pH 7.5-8.5.[4] 3. Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[1] 4. Increase the concentration of the protein/peptide (a concentration of 1-10 mg/mL is often recommended).[1][5]
Non-Specific Labeling / High Background	1. High Molar Excess of NHS Ester: Using too much reagent can drive reactions with less reactive side chains (Ser, Thr, Tyr).[16][17][19] 2. High pH: A pH at the upper end of the optimal range (e.g., >8.5) can increase reactivity with hydroxyl groups.	1. Perform a titration experiment to determine the optimal molar ratio of NHS ester to your target molecule. Start with a lower ratio (e.g., 5:1) and increase as needed. 2. Lower the reaction pH towards 7.2-7.5. This will slow the reaction with amines but significantly disfavors reactions with hydroxyl groups.[1]



Loss of Signal / Unstable Conjugate	1. O-acylation of Ser/Thr/Tyr: The ester linkages formed are less stable than amide bonds and can hydrolyze over time, leading to loss of the NIR-641 label.[1]	1. If stability is an issue and cross-reactivity is suspected, consider a post-labeling treatment with hydroxylamine or by incubating the sample in a boiling water bath. These methods can selectively cleave the less stable ester bonds while leaving the robust amide bonds intact.[1][16][17][18]
Poor Reproducibility	1. Inconsistent Reagent Handling: Repeated freeze- thaw cycles or exposure of the stock solution to moisture.[1] 2. pH Drift: The release of N- hydroxysuccinimide during the reaction is acidic and can lower the pH if the buffer capacity is insufficient.[1]	1. Aliquot the NIR-641 NHS ester upon receipt to minimize freeze-thaw cycles. Ensure anhydrous solvent is used for stock solutions.[1] 2. Ensure your buffer concentration is sufficient (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.

Data Summary: Reactivity of NHS Esters

The following tables summarize the reactivity of N-succinimidyl esters with various amino acid side chains and the stability of the reagent under different pH conditions.

Table 1: Relative Reactivity and Bond Stability



Amino Acid	Reactive Group	Relative Reactivity	Resulting Bond	Bond Stability
Lysine	ε-Amino (-NH2)	Very High	Amide	Very High
N-Terminus	α-Amino (-NH2)	High	Amide	Very High
Serine	Hydroxyl (-OH)	Low	Ester	Low (Hydrolyzable)
Threonine	Hydroxyl (-OH)	Low	Ester	Low (Hydrolyzable)
Tyrosine	Phenolic Hydroxyl (-OH)	Low	Ester	Low (Hydrolyzable)
Cysteine	Sulfhydryl (-SH)	Very Low	Thioester	Low (Unstable)
Histidine	Imidazole	Very Low	Acyl-imidazole	Low (Unstable)

This data is generalized for NHS esters. Reactivity is highly dependent on residue accessibility, local microenvironment, pH, and reagent concentration.[1][10][11][12]

Table 2: Half-life of NHS Ester Hydrolysis

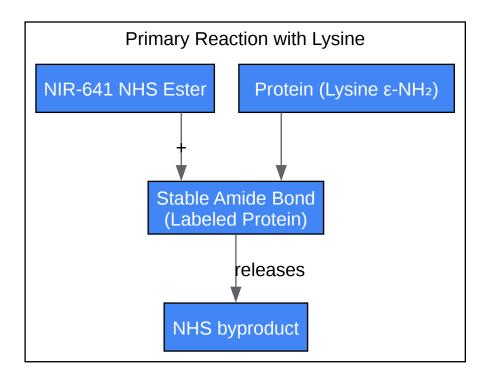
рН	Temperature	Approximate Half-life
7.0	4°C	4 - 5 hours
8.0	25°C	~ 1 hour
8.6	4°C	10 minutes

Data is approximate and can vary based on the specific NHS ester and buffer composition.[6]

Visualizations

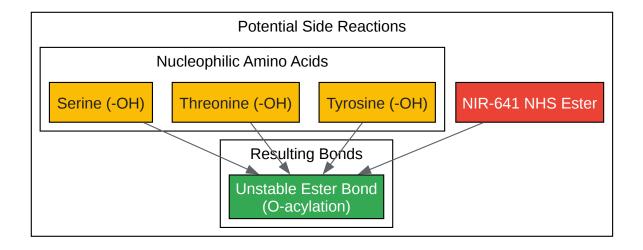
Chemical Reactions and Workflows





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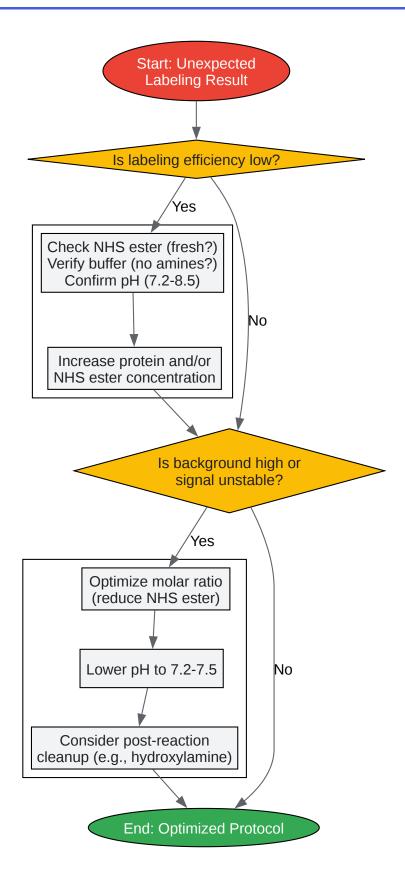
Caption: Primary reaction of NIR-641 NHS ester with a primary amine.



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Caption: Potential side reactions with hydroxyl-containing amino acids.





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